molecular formula C12H16O B14314886 6-Methyl-1,2,3,4,7,8a-hexahydro-8H-3a,7-methanoazulen-8-one CAS No. 113248-87-6

6-Methyl-1,2,3,4,7,8a-hexahydro-8H-3a,7-methanoazulen-8-one

Cat. No.: B14314886
CAS No.: 113248-87-6
M. Wt: 176.25 g/mol
InChI Key: SKAGIMFRLFISGI-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4,7,8a-hexahydro-8H-3a,7-methanoazulen-8-one is a complex organic compound with the molecular formula C17H26O. It is also known by other names such as Methyl Cedryl Ketone and Vertofix Coeur . This compound is characterized by its unique tricyclic structure, which includes a methanoazulene core. It is primarily used in the fragrance industry due to its woody and amber-like scent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,4,7,8a-hexahydro-8H-3a,7-methanoazulen-8-one typically involves the use of cedarwood oil as a starting material . The process includes several steps:

    Isolation of Cedrene: Cedarwood oil is distilled to isolate cedrene, a key intermediate.

    Oxidation: Cedrene is then oxidized to form cedryl alcohol.

    Acetylation: Cedryl alcohol undergoes acetylation to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale distillation and chemical transformation processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4,7,8a-hexahydro-8H-3a,7-methanoazulen-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, which are valuable intermediates in the synthesis of fragrances and other fine chemicals .

Scientific Research Applications

6-Methyl-1,

Properties

CAS No.

113248-87-6

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

8-methyltricyclo[5.3.1.01,5]undec-8-en-6-one

InChI

InChI=1S/C12H16O/c1-8-4-6-12-5-2-3-10(12)11(13)9(8)7-12/h4,9-10H,2-3,5-7H2,1H3

InChI Key

SKAGIMFRLFISGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC23CCCC2C(=O)C1C3

Origin of Product

United States

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